Cas no 950676-23-0 (Chlorocyclinone A)

Chlorocyclinone A structure
Productnaam:Chlorocyclinone A
Chlorocyclinone A Chemische en fysische eigenschappen
Naam en identificatie
-
- Chlorocyclinone A
- CHEMBL253120
- methyl 2-chloro-9-ethyl-6,8-dihydroxy-1-methoxy-3-methyl-7,12-dioxo-7,12-dihydrotetraphene-10-carboxylate
- Methyl 2-chloro-9-ethyl-6,8-dihydroxy-1-methoxy-3-methyl-7,12-dioxo-7,12-dihydrotetraphene-10-carboxylic acid
- methyl 2-chloro-9-ethyl-6,8-dihydroxy-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate
- methyl 2-chloro-9-ethyl-6,8-dihydroxy-1-methoxy-3-methyl-7,12-dioxobenzo(a)anthracene-10-carboxylate
- 950676-23-0
- BDBM50228358
- CHEBI:199581
-
- Inchi: InChI=1S/C24H19ClO7/c1-5-11-12(24(30)32-4)8-13-16(20(11)27)22(29)17-14(26)7-10-6-9(2)19(25)23(31-3)15(10)18(17)21(13)28/h6-8,26-27H,5H2,1-4H3
- InChI-sleutel: NFJVYTZFJNVKBA-UHFFFAOYSA-N
- LACHT: CCc1c(O)c2C(=O)c3c(O)cc4cc(C)c(Cl)c(OC)c4c3C(=O)c2cc1C(=O)OC
Berekende eigenschappen
- Exacte massa: 454.0819306Da
- Monoisotopische massa: 454.0819306Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 4
- Complexiteit: 771
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 110Ų
- XLogP3: 2.001
Chlorocyclinone A Gerelateerde literatuur
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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